molecular formula C5H9NO4S B2587136 3-(Nitromethyl)thiolane 1,1-dioxide CAS No. 17133-79-8

3-(Nitromethyl)thiolane 1,1-dioxide

Cat. No. B2587136
CAS RN: 17133-79-8
M. Wt: 179.19
InChI Key: CWRINNZCUJIOSC-UHFFFAOYSA-N
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Description

“3-(Nitromethyl)thiolane 1,1-dioxide” is a chemical compound with the molecular formula C5H9NO4S . It is also known by other synonyms such as “3-(Nitromethyl)-1λ6-thiolane-1,1-dione” and "Thiophene, tetrahydro-3-(nitromethyl)-, 1,1-dioxide" .


Synthesis Analysis

The synthesis of “this compound” and similar compounds has been explored in various studies. For instance, thiol-ene “click” reactions have been used in polymer and materials synthesis . Nitro-involved radical reactions have also been studied, providing efficient and rapid access to nitro-containing compounds . Additionally, the nature of the sulfur reagent has been found to make an essential impact on reaction selectivity .


Molecular Structure Analysis

The molecular structure of “this compound” involves a five-membered heterocycle of the sulfones . The atoms in this heterocycle are almost coplanar, while the oxygen atoms of the sulfonyl group SO2 lie at an identical distance on different sides of this plane .


Chemical Reactions Analysis

The reaction features of nitrosulfodienes of thiolene-1,1-dioxide series with semicarbazide have been studied . The reaction of trans-3-chloro-A-aminothiolane 1,1-dioxide hydrochloride with aryl isothiocyanates gives, according to the base involved, cis-perhydrothieno [3,4-d]imidazole-2-thione 5,5-dioxides or the hitherto undescribed cis-2-aryliminoperhydrothieno 3,4-d] thiazole 5,5-dioxides .

Safety and Hazards

The safety data sheet for “3-(Nitromethyl)thiolane 1,1-dioxide” indicates that it is only for research and development use by, or directly under the supervision of, a technically qualified individual . Other safety data sheets for similar compounds suggest that appropriate personal protective equipment should be used, and dust formation and inhalation should be avoided .

Future Directions

The activity and selectivity of sulfides of group VI–VIII metals in the liquid-phase hydrogenation of thiolene-1,1-dioxides were studied at elevated hydrogen pressure . The generation of thiolane-1,1-dioxide is accompanied by the substrate decomposition, which is especially intensive for 3-thiolene-1,1-dioxide hydrogenation . This suggests potential future directions for research and development in this area.

properties

IUPAC Name

3-(nitromethyl)thiolane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4S/c7-6(8)3-5-1-2-11(9,10)4-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRINNZCUJIOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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